1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene
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Overview
Description
1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-dichlorobenzene with fluorine and trifluoromethylthiolating agents under controlled conditions
Industrial Production Methods
In industrial settings, the production of 1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and trifluoromethylthio groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene
Uniqueness
1,3-Dichloro-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2Cl2F4S |
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Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,3-dichloro-4-fluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)5(9)6(3)14-7(11,12)13/h1-2H |
InChI Key |
CQKMPYAIOXIRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
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